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Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, has garnered significant attention for
its neuroprotective properties, largely attributed to its ability to upregulate the glutamate
transporter-1 (GLT-1).[1][2] This mechanism is crucial in mitigating excitotoxicity, a common
pathological hallmark in a range of neurological disorders. This in-depth technical guide
synthesizes the core preclinical evidence for ceftriaxone's neuroprotective capacity, focusing on
guantitative data, detailed experimental protocols, and the underlying signaling pathways. The
information presented here is intended to provide a comprehensive resource for researchers,
scientists, and professionals involved in drug development.

Core Mechanism of Action: GLT-1 Upregulation

The primary mechanism underpinning ceftriaxone's neuroprotective effects is the upregulation
of the astrocytic glutamate transporter-1 (GLT-1), also known as excitatory amino acid
transporter 2 (EAAT2) in humans.[3] GLT-1 is responsible for the majority of glutamate
clearance from the synaptic cleft, thereby preventing the excessive neuronal stimulation that
leads to excitotoxicity and subsequent cell death.[2] Preclinical studies have consistently
demonstrated that ceftriaxone treatment leads to increased GLT-1 expression and activity in
various models of neurological disease.[1][2]
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Preclinical Evidence in Neurological Disease Models

Ceftriaxone has been investigated in a multitude of preclinical models, demonstrating its
potential therapeutic utility across a spectrum of neurological conditions.

Traumatic Brain Injury (TBI)

In rat models of TBI, ceftriaxone administration has been shown to attenuate cerebral edema
and improve cognitive function.[4][5] Treatment with ceftriaxone significantly reduces levels of
pro-inflammatory cytokines such as interleukin-1[3, interferon-y, and tumor necrosis factor-a,
while simultaneously up-regulating the expression of GLT-1.[4] Studies have also indicated that
ceftriaxone can suppress neuronal autophagy following TBI, a process that can contribute to
secondary injury.[5][6]

Ischemic Stroke

Preclinical studies in rodent models of stroke have shown that ceftriaxone can dramatically
reduce mortality, decrease infarct size, and improve neurological outcomes.[2][7] Both pre- and
post-treatment with ceftriaxone have been found to be neuroprotective, an effect linked to the
upregulation of GLT-1 expression.[2] Interestingly, some studies suggest that ceftriaxone's
benefit in stroke may also be mediated by an increase in GLT-1 activity, even without a
detectable increase in its expression, and by the upregulation of neurotrophins.[7][8]

Amyotrophic Lateral Sclerosis (ALS)

In mouse models of ALS, where glutamate-mediated excitotoxicity is a key contributor to motor
neuron death, ceftriaxone has been shown to delay neuronal loss and increase survival.[9] The
neuroprotective effects in these models are associated with increased GLT-1 expression and
activity.[3] Despite promising preclinical data, a large-scale clinical trial in ALS patients did not
show a significant difference in survival between ceftriaxone and placebo groups.[2]

Epilepsy and Seizures

Ceftriaxone has demonstrated anticonvulsant effects in various animal models of epilepsy.[1]
By upregulating GLT-1, ceftriaxone enhances the clearance of synaptic glutamate, thereby
reducing neuronal hyperexcitability and seizure susceptibility.[2][10] Studies have shown that
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ceftriaxone can reduce the frequency and severity of seizures, as well as protect against
seizure-induced neuronal damage.[10][11]

Other Neurological Conditions

The neuroprotective potential of ceftriaxone has also been explored in models of Huntington's
disease, Parkinson's disease, Alzheimer's disease, and neuropathic pain, with promising
results linked to its modulation of the glutamatergic system.[1][2][12][13]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on
ceftriaxone's neuroprotective effects.

Table 1: Effects of Ceftriaxone in Traumatic Brain Injury (TBI) Models
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Animal Model

Ceftriaxone
Dosage

Key Quantitative
T Reference
Findings

Rat (Lateral Cortical

Impact)

200 mg/kg, IV (single

dose)

Attenuated TBI-

induced cerebral

edema and cognitive
deficits. Significantly
reduced pro-

inflammatory 4]
cytokines (IL-1(, IFN-

y, TNF-a).

Upregulated GLT-1

expression.

Rat (TBI model)

200 mg/kg/day, IP (up
to 5 days)

Reduced post-
traumatic brain
edema. Improved
learning and memory.
Reversed TBI-induced
downregulation of
GLT-1. Reduced
autophagy marker
protein LC3 Il in the

hippocampus.

Rat (TBI model)

250 mg/kg/day, IP (3
days)

Increased GLT-1
expression. Reduced
neuroinflammation

[14]
and neuronal
apoptosis. Improved

functional outcomes.

Rat (TBI model)

200 mg/kg/day, IP (7
days)

Reversed the TBI- [9]
induced decrease in

GLT-1 expression.
Decreased regional

GFAP expression by

43% in the lesioned

cortex. Reduced
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cumulative post-
traumatic seizure

duration.

Table 2: Effects of Ceftriaxone in Stroke Models

Animal Model

Ceftriaxone
Dosage

Key Quantitative
T Reference
Findings

Rat (MCAO)

200 mg/kg, IP (single
dose, 90 min post-

occlusion)

Reduced 24-hour
mortality from 34.5%
to 0%. Significantly
improved neurological
deficits. Upregulated
neurotrophins in the
peri-infarct zone.
Increased GLT-1
activity without

increasing expression.

Rat (Forebrain

200 mg/kg/day, IP (5

Reduced delayed CAl
neuronal death.
Increased GLT-1 [1]

Ischemia) days, pre-treatment) o
expression in the
hippocampus.
Delayed onset of
hypoxic spreading
depression (6.3 min

Rat (Acute

Hippocampal Slices,
OGD)

200 mg/kg, IP (5 days,

pre-treatment)

vs. 5.2 min in control).
Increased glutamate

transporter activity. No
upregulation of GLT-1

protein expression.

Table 3: Effects of Ceftriaxone in Other Neurological Disease Models
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Disease Model @ Animal Model

Ceftriaxone
Dosage

Key
Quantitative
Findings

Reference

Huntington's
) R6/2 Mouse
Disease

200 mg/kg/day,
IP (5 days)

Reduced HD-
associated
behaviors.
Increased GLT-1
expression.
Decreased
extracellular
glutamate

concentration.

[2]

Epilepsy (PTZ-

induced)

Rat

10 or 50 mg/kg,
IP (7 days)

Reduced seizure
severity in a
dose-dependent
manner.
Improved motor
and cognitive
functions.
Restored
neuronal density
and hippocampal

newborn cells.

[10]

Alzheimer's AB25-35 injected

Disease Mouse

100 mg/kg/day,
IP (36 days)

Significantly
reduced AR
burden in the
frontal cortex and
hippocampus.
Attenuated
neuroinflammato

ry response.

[13][15]

MPTP-induced

Mouse

Parkinson's

Disease

200 mg/kg, IP

(once a day)

Significantly
alleviated MPTP-
induced motor

dysfunction (pole

[12]
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test: 11.67s vs.
17.72s in MPTP

group).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical
findings. Below are summaries of key experimental protocols.

Traumatic Brain Injury (TBI) Model

e Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

e Injury Induction: A lateral cortical impact injury is induced. This involves a craniotomy,
followed by the impact of a free-falling object or a pneumatically controlled piston onto the

exposed dura mater.

o Ceftriaxone Administration: Ceftriaxone is typically administered intraperitoneally (IP) or
intravenously (IV) at dosages ranging from 200-250 mg/kg. Treatment can be a single dose
administered shortly after injury or daily doses for a specified period.

e Qutcome Measures:

[¢]

Cognitive Function: Assessed using tests such as the Y-maze or Morris water maze.

Cerebral Edema: Evaluated by measuring brain water content.

[¢]

Molecular Analysis: Western blotting is used to measure the expression of GLT-1,

[e]

inflammatory cytokines (e.g., IL-13, TNF-a), and autophagy markers (e.g., LC3-II).
Enzyme-linked immunosorbent assay (ELISA) can also be used for cytokine

measurement.[4][5]

Middle Cerebral Artery Occlusion (MCAO) Stroke Model

« Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

 Ischemia Induction: The middle cerebral artery is occluded, typically for 90 minutes, followed
by reperfusion. This is often achieved using the intraluminal filament technique.
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Ceftriaxone Administration: A common protocol involves a single intraperitoneal injection of
ceftriaxone (e.g., 200 mg/kg) administered at a specific time point after the onset of
occlusion.

Outcome Measures:

o Mortality and Neurological Deficit: Survival rates are monitored, and neurological function
is assessed using a standardized scoring system.

o Infarct Size: Measured using magnetic resonance imaging (MRI) or histological staining
(e.g., TTC staining).

o Molecular Analysis: Real-time RT-PCR and Western blotting are used to determine GLT-1
expression and neurotrophin levels. Glutamate uptake assays are performed to measure
GLT-1 activity.[7]

Pentylenetetrazole (PTZ)-Induced Seizure Model

Animal Model: Male Wistar rats or mice are used.

Seizure Induction: Seizures are induced by repeated intraperitoneal injections of
pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

Ceftriaxone Administration: Ceftriaxone is administered daily via intraperitoneal injection at
varying doses (e.g., 10-50 mg/kg) for a defined treatment period.

Outcome Measures:

o Seizure Severity: Scored using the Racine scale.

o Behavioral Assessments: Motor and cognitive functions are evaluated using tests like the
open field test and passive avoidance test.

o Histology: Neuronal density, apoptosis, and neurogenesis in brain regions like the
hippocampus and amygdala are assessed using techniques such as Nissl staining,
TUNEL assay, and BrdU labeling.[10]
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Signaling Pathways and Visualizations

The upregulation of GLT-1 by ceftriaxone is thought to involve the activation of specific
intracellular signaling pathways. The nuclear factor-kappaB (NF-kB) signaling pathway has
been implicated as a key mediator.[1]
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Caption: Ceftriaxone-induced GLT-1 upregulation via the NF-kB signaling pathway.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7483567/
https://www.benchchem.com/product/b1668364?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Animal Preparation

Rat Model

Experiment;l Procedure

Induce Traumatic
Brain Injury

l

Administer Ceftriaxone
(e.g., 200 mg/kg)

Outcome Assessment

Y Y

Behavioral Testing Histological Analysis Biochemical Assays
(e.g., Y-maze) (e.g., Brain Edema) (e.g., Western Blot for GLT-1)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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